molecular formula C18H11Cl B8485291 2-Chlorotetracene CAS No. 62775-17-1

2-Chlorotetracene

Cat. No. B8485291
CAS RN: 62775-17-1
M. Wt: 262.7 g/mol
InChI Key: CPEOCXYBTJPYIA-UHFFFAOYSA-N
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Patent
US06998068B2

Procedure details

A 2-necked, 500 mL round-bottomed flask was fitted with a distillation head and receiver, and charged with 2-chloro-5,12-tetracenequinone (11.5 g, 39.4 mmol), cyclohexanol (100 mL), and Al(O-sec-Bu)3 (50 mL) under nitrogen. The mixture was heated until distillate began collecting in the receiver at a pot temperature of ca. 115° C. The distillation was continued until the temperature of the dark orange mixture reached 162° C., and the solution was then heated at 159° C. for 36 h. The mixture was cooled to 50° C., an equal volume of dry THF was added, and then it was heated up to 80° C. and stirred. The hot mixture was poured onto a 10–20 μm frit to isolate a bright orange solid that was washed with water (150 mL), 5% HCl (150 mL), and additional water (150 mL). The filtrate was mixed with some additional water and conc. HCL, stirred, and allowed to sit overnight. The solid was air-dried for a couple of hours to afford 5.04 g of material. Purification by gradient sublimation at 130–150° C. afforded 4.0 g of fluorescent orange product. An additional crop of crude material was isolated from the filtrate above and afforded another 1.37 g after sublimation. Net yield 52%. DSC (20° C./min): 361° C. (ΔH=96 Jg−, decomp). EIMS: 262 ([M]+, 100%), 226 ([M-HCl]+, 23%). Anal. Calcd. for C18H11Cl: C, 82.3; H, 4.22. Found: C, 82.5; H, 4.27.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]2[C:16](=O)[C:15]3[C:6](=[CH:7][C:8]4[C:13]([CH:14]=3)=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:5](=O)[C:4]=2[CH:3]=1.C1(O)CCCCC1>[Al](OC(CC)C)(OC(CC)C)OC(CC)C>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]2[C:4](=[CH:5][C:6]3[C:15]([CH:16]=2)=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=3)[CH:3]=1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC1=CC=2C(C3=CC4=CC=CC=C4C=C3C(C2C=C1)=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
[Al](OC(C)CC)(OC(C)CC)OC(C)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
159 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-necked, 500 mL round-bottomed flask was fitted with a distillation head and receiver
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated until distillate
CUSTOM
Type
CUSTOM
Details
began collecting in the receiver at a pot temperature of ca. 115° C
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
reached 162° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 50° C.
ADDITION
Type
ADDITION
Details
an equal volume of dry THF was added
TEMPERATURE
Type
TEMPERATURE
Details
it was heated up to 80° C.
ADDITION
Type
ADDITION
Details
The hot mixture was poured onto a 10–20 μm frit
CUSTOM
Type
CUSTOM
Details
to isolate a bright orange solid
WASH
Type
WASH
Details
that was washed with water (150 mL), 5% HCl (150 mL), and additional water (150 mL)
ADDITION
Type
ADDITION
Details
The filtrate was mixed with some additional water and conc. HCL
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The solid was air-dried for a couple of hours

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.